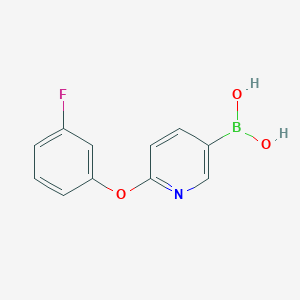

6-(3-氟苯氧基)吡啶-3-硼酸

描述

“6-(3-Fluorophenoxy)pyridine-3-boronic acid” is a chemical compound with the molecular formula C11H9BFNO3 . It has a molecular weight of 233.01 g/mol . It is a solid substance that should be stored in an inert atmosphere, preferably in a freezer under -20°C .

Synthesis Analysis

The synthesis of pyridinylboronic acids and esters, such as “6-(3-Fluorophenoxy)pyridine-3-boronic acid”, can be achieved through various methods. One of the most promising methods is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves iridium or rhodium-catalyzed C-H or C-F borylation . This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .Molecular Structure Analysis

The linear formula of “6-(3-Fluorophenoxy)pyridine-3-boronic acid” is C11H9BFNO3 . The InChI code is 1S/C11H9BFNO3/c13-9-2-4-10(5-3-9)17-11-6-1-8(7-14-11)12(15)16/h1-7,15-16H .Chemical Reactions Analysis

Boronic acids, such as “6-(3-Fluorophenoxy)pyridine-3-boronic acid”, are known to participate in various chemical reactions. For instance, they can be used in Suzuki-Miyaura coupling reactions . They can also undergo protodeboronation, a process that has been explored in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Physical And Chemical Properties Analysis

“6-(3-Fluorophenoxy)pyridine-3-boronic acid” is a solid substance . It should be stored in an inert atmosphere, preferably in a freezer under -20°C .科学研究应用

Recent Advances in BODIPY-Based Functional Materials

Boron dipyrrin compounds, known as BODIPY, have gained significant attention for their high fluorescent intensity and low toxicity, making them ideal for medical diagnostics and therapeutic applications, particularly in cancer treatment. Their integration into drug carriers enhances therapeutic efficiency and enables real-time imaging of drug delivery systems. The structural diversity of BODIPY allows for extensive modification, potentially paving the way for innovative multifunctional drug carriers (Marfin et al., 2017).

Boron in Ligand Electronic Systems

Research on biologically important ligands like benzoic, 2-hydroxybenzoic, and 3-pyridine carboxylic acids, as well as 5-carboxyuracil, has shown that metals significantly influence their electronic systems. Understanding these interactions is crucial for grasping the nature of these compounds' interactions with biological targets, such as cell receptors or vital cell components. This knowledge aids in predicting a molecule's reactivity and stability in complex compounds (Lewandowski et al., 2005).

Boronic Acid Drugs: Design and Discovery

Boronic acids are increasingly incorporated into drug discovery due to their potential to enhance drug potency and improve pharmacokinetics. With five boronic acid drugs already approved and several others in clinical trials, the unique properties of boronic acids, such as their ability to form stable covalent bonds with biomolecules, offer promising avenues for new drug development. This review explores the process of discovering boronic acid drugs, highlighting their benefits and the synthetic developments that have facilitated their integration into medicinal compounds (Plescia & Moitessier, 2020).

安全和危害

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing hands thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

属性

IUPAC Name |

[6-(3-fluorophenoxy)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BFNO3/c13-9-2-1-3-10(6-9)17-11-5-4-8(7-14-11)12(15)16/h1-7,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGPEIVGCVSDBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OC2=CC(=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Fluorophenoxy)pyridine-3-boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

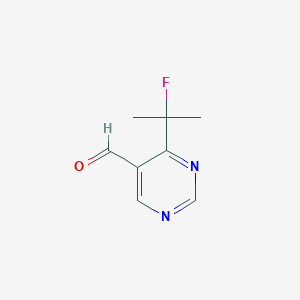

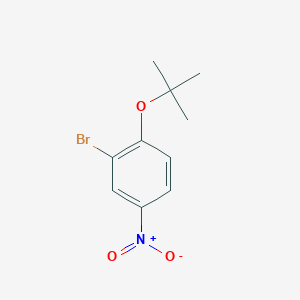

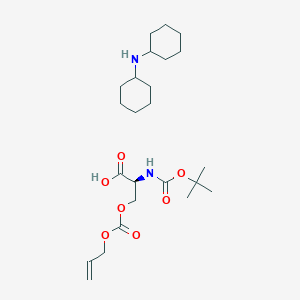

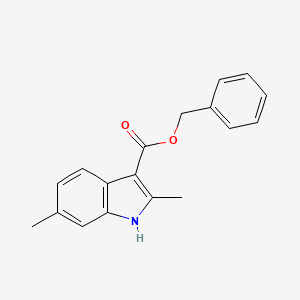

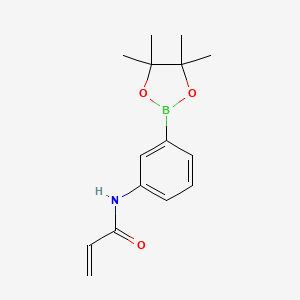

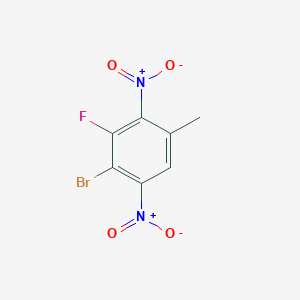

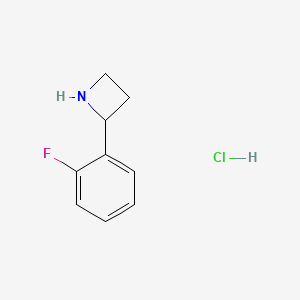

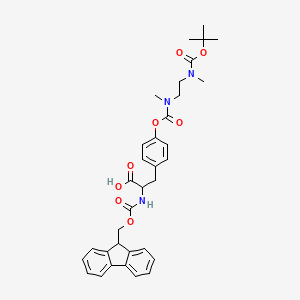

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amino}acetic acid](/img/structure/B1446419.png)

![Tert-butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B1446432.png)